molecular formula C19H23NO B6115176 4-[(4-benzyl-1-piperidinyl)methyl]phenol

4-[(4-benzyl-1-piperidinyl)methyl]phenol

Cat. No.: B6115176
M. Wt: 281.4 g/mol
InChI Key: XEJDRKUOLXUTOC-UHFFFAOYSA-N
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Description

4-[(4-Benzyl-1-piperidinyl)methyl]phenol (IUPAC: 4-[3-(4-Benzyl-1-piperidinyl)-1-hydroxy-2-methylpropyl]phenol) is a synthetic organic compound with the molecular formula C₂₂H₂₉NO₂ and a molecular weight of 339.48 g/mol . Its structure features a phenol group linked via a methylene bridge to a 4-benzylpiperidine moiety (a six-membered piperidine ring substituted with a benzyl group at the 4-position).

Properties

IUPAC Name

4-[(4-benzylpiperidin-1-yl)methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO/c21-19-8-6-18(7-9-19)15-20-12-10-17(11-13-20)14-16-4-2-1-3-5-16/h1-9,17,21H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEJDRKUOLXUTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features, molecular properties, and reported biological activities of 4-[(4-benzyl-1-piperidinyl)methyl]phenol and its analogs:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity (IC₅₀) Source
This compound C₂₂H₂₉NO₂ 339.48 Phenol, benzyl-piperidine, methyl Not reported
4-[Bis(thiazol-2-ylamino)methyl]phenol C₁₃H₁₂N₄O₂S₂ 332.39 Phenol, bis-thiazolylamino methyl Tyrosinase inhibition (29.71 µM)
4-[(4-Benzylpiperidinyl)methyl]-6-methylcoumarin C₂₃H₂₅NO₂ 347.46 Coumarin, benzyl-piperidine, methyl Not reported
2-(4-Benzyl-1-piperidinyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethenone (Compound A) Not specified Not specified Piperazine, benzyl-piperidine, ketone AbTYR inhibition (3.8 µM)
4-[1H-Benzotriazol-1-yl(phenyl)methyl]-1-methyl-4-piperidinol C₁₉H₂₀N₄O 320.39 Benzotriazole, phenyl, methyl-piperidinol Not reported

Key Insights from Comparisons

Substituent-Driven Bioactivity
  • Tyrosinase Inhibition: The bis-thiazolylamino methyl substituent in 4-[Bis(thiazol-2-ylamino)methyl]phenol () enhances tyrosinase inhibition (IC₅₀ = 29.71 µM), outperforming kojic acid (IC₅₀ = 72.27 µM) . This highlights the role of thiazole rings in enzyme interaction, likely via metal coordination or π-π stacking. In contrast, the target compound’s benzyl-piperidine group may prioritize receptor binding over enzyme inhibition.
  • Piperidine vs. Piperazine : Compound A () incorporates a piperazine ring linked to a 4-hydroxyphenyl group, achieving potent AbTYR inhibition (IC₅₀ = 3.8 µM) . Piperazine’s flexibility and basic nitrogen atoms may improve solubility and target engagement compared to the rigid piperidine core in the target compound .

Core Scaffold Variations
  • Coumarin vs. Phenol: The coumarin derivative () replaces the phenol group with a chromen-2-one core, a structure associated with anticoagulant or fluorescent properties.
  • Benzotriazole Integration: The benzotriazole-containing analog () introduces a 1H-benzotriazole group, known for metabolic stability and DNA interaction. This could position the compound for anticancer or diagnostic uses, diverging from the phenol-driven redox or receptor-binding roles .
Pharmacokinetic Considerations
  • Fluorinated Derivatives : Compounds like 4-(4-Fluorobenzoyl)piperidine hydrochloride () leverage electron-withdrawing fluorine to enhance metabolic stability and blood-brain barrier penetration. The target compound’s benzyl group, while lipophilic, lacks such tuning .

  • Nitro and Methoxy Groups: 2,6-Bis[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol () features a nitro group, increasing acidity (pKa ~7–8) and reactivity. This contrasts with the target’s phenol (pKa ~10), suggesting divergent solubility and target selectivity .

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